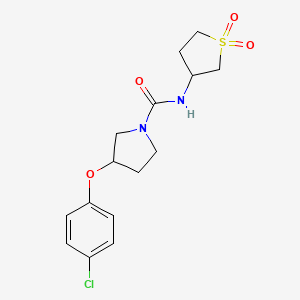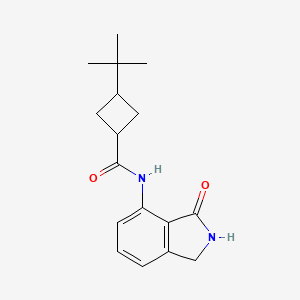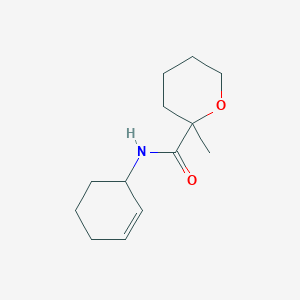![molecular formula C19H21ClN2O3 B6799579 (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799579.png)
(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a pyrrolidinone ring and a chlorophenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.
Construction of the bicyclic structure: This can be accomplished through a Diels-Alder reaction or other cycloaddition reactions, followed by functional group modifications to introduce the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide may serve as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
The compound has potential pharmaceutical applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide: can be compared to other compounds with similar bicyclic structures or functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a pyrrolidinone ring and a chlorophenyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-22-17(24)9-15(18(22)11-2-4-12(20)5-3-11)21-19(25)14-7-10-6-13(14)16(23)8-10/h2-5,10,13-15,18H,6-9H2,1H3,(H,21,25)/t10-,13+,14?,15?,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOTUPOXUVWGI-IEKNMDOWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)NC(=O)C2CC3CC2C(=O)C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(C(CC1=O)NC(=O)C2C[C@@H]3C[C@H]2C(=O)C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6799496.png)

![1-cyclopropyl-3-[(3S,4S)-4-methoxyoxolan-3-yl]urea](/img/structure/B6799507.png)

![(1S,2R,4R)-N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799529.png)
![1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl-(2-methyloxan-2-yl)methanone](/img/structure/B6799530.png)

![1-[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6799549.png)
![(1,1-Dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)-[3-(triazol-1-yl)thiophen-2-yl]methanone](/img/structure/B6799551.png)
![2,2-dioxo-N-(4-phenylcyclohexyl)-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6799557.png)
![(1R,4S)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799563.png)
![(1-Cyclopropyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)-[3-(triazol-1-yl)thiophen-2-yl]methanone](/img/structure/B6799573.png)
![(1S,2R,4R)-N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799576.png)
![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide](/img/structure/B6799588.png)
